molecular formula C10H12O B14430471 4-(Cyclopenta-2,4-dien-1-ylidene)oxane CAS No. 82250-30-4

4-(Cyclopenta-2,4-dien-1-ylidene)oxane

Cat. No.: B14430471
CAS No.: 82250-30-4
M. Wt: 148.20 g/mol
InChI Key: BNVOPPDJIMGSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopenta-2,4-dien-1-ylidene)oxane is a fulvene derivative characterized by a cyclopentadienylidene moiety fused with an oxane (tetrahydropyran) ring. This structure confers unique electronic properties, making it valuable in organic synthesis and materials science.

Properties

CAS No.

82250-30-4

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

4-cyclopenta-2,4-dien-1-ylideneoxane

InChI

InChI=1S/C10H12O/c1-2-4-9(3-1)10-5-7-11-8-6-10/h1-4H,5-8H2

InChI Key

BNVOPPDJIMGSJB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1=C2C=CC=C2

Origin of Product

United States

Preparation Methods

Phosphorane Ylide-Mediated Alkylation

A prominent route involves phosphorus ylides as key intermediates. For instance, cyclopenta-2,4-dien-1-ylidene(triphenyl)-λ⁵-phosphane (2b) reacts with carbonyl-containing precursors under Wittig-like conditions. In a representative protocol:

  • Reactants : Dione derivatives (e.g., cis-bicyclo[3.3.0]octane-3,7-dione) and ylides (e.g., 2b).
  • Conditions : Reflux in dry toluene (12 hours).
  • Outcome : Formation of cyclopentadienylidene-fused products (e.g., 2,5-di(cyclopenta-2,4-dien-1-ylidene)octahydropentalene) with concomitant elimination of triphenylphosphorane oxide (TPPO).
  • Yield : ~20% for analogous systems.

This method’s applicability to oxane systems likely requires substituting the dione with an oxane-derived carbonyl precursor.

Diels-Alder Cycloaddition

Conjugated ynones participate in [4+2] cycloadditions with dienes to form bicyclic frameworks. For 4-(cyclopenta-2,4-dien-1-ylidene)oxane:

  • Dienophile : A ynone-functionalized oxane (e.g., 3-oxabicyclo[4.3.0]non-1(6)-en-2-one).
  • Diene : Cyclopentadiene or derivatives.
  • Conditions : Thermal or Lewis acid-catalyzed (e.g., BF₃·Et₂O).
  • Outcome : Regioselective formation of the cyclopentadienylidene-oxane adduct.
  • Yield : Comparable systems report 40–60% yields.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-couplings enable modular assembly of the oxane and cyclopentadienylidene units:

  • Substrates : Halogenated oxane (e.g., 4-bromooxane) and cyclopentadienyl stannanes or boronic acids.
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Conditions : Suzuki-Miyaura or Stille coupling in THF/H₂O (80°C, 12 hours).
  • Yield : ~50–70% for analogous aryl-cyclopentadienyl systems.

Oxidation of Propargyl Alcohols

Propargyl alcohols undergo oxidative cyclization to form ynones, which can be further functionalized:

  • Oxidation : Propargyl alcohol → ynone via Swern or MnO₂ oxidation.
  • Cyclization : Base-mediated (e.g., KOtBu) cyclization to form the oxane ring.
  • Conjugation : Introduction of the cyclopentadienylidene group via Wittig or Horner-Wadsworth-Emmons reactions.
  • Yield : 30–45% over three steps.

Thiation and Functional Group Interconversion

Lawesson’s reagent facilitates thiation of carbonyl groups, enabling subsequent displacements:

  • Substrate : 4-oxooxane.
  • Thiation : Reaction with Lawesson’s reagent (LR) in toluene (reflux, 1 hour).
  • Intermediate : Thioketone, which undergoes phosphorane ylide alkylation to install the cyclopentadienylidene group.
  • Yield : ~40% for analogous thioketone transformations.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Phosphorane Ylide High regioselectivity Low yields (~20%) 20–30%
Diels-Alder Atom economy, scalability Requires strained dienophiles 40–60%
Transition Metal Catalysis Modularity, functional group tolerance Costly catalysts, purification challenges 50–70%
Propargyl Oxidation Stepwise control Multi-step process 30–45%
Thiation Utilizes stable precursors Toxic reagents (e.g., LR) 35–40%

Mechanistic Insights

  • Phosphorane Ylide Route : The ylide’s carbanion attacks the carbonyl carbon of the oxane precursor, forming an oxaphosphetane intermediate that collapses to release TPPO and generate the cyclopentadienylidene moiety.
  • Diels-Alder : Electron-deficient ynones act as dienophiles, reacting with cyclopentadiene in a concerted [4+2] mechanism to establish the bicyclic framework.
  • Suzuki Coupling : Oxane-bound halides undergo transmetalation with cyclopentadienyl boronic acids, followed by reductive elimination to form the C–C bond.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopenta-2,4-dien-1-ylidene)oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific functional groups on the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in a suitable solvent.

Major Products:

Scientific Research Applications

4-(Cyclopenta-2,4-dien-1-ylidene)oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclopenta-2,4-dien-1-ylidene)oxane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. For example, its ability to undergo cycloaddition reactions makes it a valuable intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: Yields for fulvene derivatives vary with substituent complexity. For example, 4-(cyclopenta-2,4-dien-1-ylidene)pentanoic acid achieves 85% yield via straightforward condensation , whereas sterically hindered aryl-substituted fulvenes (e.g., 1,3-bis(1-(cyclopenta-2,4-dien-1-ylidene)ethyl)benzene) require optimized protocols .

Key Observations :

  • Biomedical Relevance: The pentanoic acid derivative is utilized in elastin-like protein (ELP) modification for hydrogels, leveraging its rapid cross-linking via Diels-Alder chemistry . In contrast, dimethylborane derivatives exhibit high exo selectivity, advantageous in stereocontrolled syntheses .
  • Electronic Modulation : The oxane ring’s electron-donating oxygen atom may reduce fulvene’s electron-deficient character, altering its reactivity compared to electron-withdrawing substituents (e.g., borane or carboxylic acid groups).
Stability and Handling
Compound Name Stability Concerns Storage Conditions Reference
4-(Cyclopenta-2,4-dien-1-ylidene)oxane Likely air- and moisture-sensitive Inert atmosphere, refrigeration (inferred) Inferred
1-(Cyclopenta-2,4-dien-1-ylidene)-N,N-dimethylmethanamine Air-sensitive; hygroscopic -20°C, inert atmosphere, dark storage
4-(Cyclopenta-2,4-dien-1-ylidene)pentanoic acid Stable as solid; reactive in solution Room temperature (short-term); desiccated

Key Observations :

  • Fulvene derivatives with polar substituents (e.g., pentanoic acid) exhibit improved stability in solid form, whereas amine- or borane-substituted analogs require stringent storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.